

Chrysin 6-C-glucoside: A Technical Guide to Its Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: Chrysin 6-C-glucoside

Cat. No.: B1514287

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin 6-C-glucoside is a naturally occurring flavone C-glycoside that has garnered interest within the scientific community for its potential therapeutic properties, including anti-tumor effects.[1] As a derivative of chrysin, a flavonoid found in honey, propolis, and various plants, **Chrysin 6-C-glucoside** exhibits modified bioavailability and bioactivity due to the presence of a C-linked glucose moiety. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **Chrysin 6-C-glucoside**, with a focus on experimental protocols and data presentation for researchers in drug discovery and development.

Discovery and Natural Occurrence

Chrysin 6-C-glucoside has been identified as a chemical constituent in the leaves of *Psidium guajava* (guava).[2][3] Its presence has also been reported in other plant species, including *Cyclanthera pedata* and *Scutellaria baicalensis*. [4][5] The discovery of this compound has primarily been the result of phytochemical investigations of medicinal plants, where various chromatographic and spectroscopic techniques have been employed to isolate and identify novel bioactive compounds.

Experimental Protocols

Extraction of Flavonoid Glycosides from Psidium guajava Leaves

This protocol is adapted from a method for the preparative isolation of flavonoid glycosides from *Psidium guajava* leaves and is suitable for obtaining a crude extract enriched in **Chrysin 6-C-glucoside**.

a. Materials and Equipment:

- Dried and powdered leaves of *Psidium guajava*
- 95% Ethanol
- Ethyl acetate
- n-Hexane
- Methanol
- Water
- Ultrasonic bath
- Rotary evaporator
- Vacuum oven
- Chromatography columns (Silica gel, D101 macroporous resin, ODS, Sephadex LH-20)
- Preparative High-Performance Liquid Chromatography (HPLC) system or High-Speed Counter-Current Chromatography (HSCCC) system

b. Extraction Procedure:

- Macerate the powdered leaves of *Psidium guajava* with 95% ethanol at room temperature.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.[\[3\]](#)

- Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.
- Collect the ethyl acetate fraction, which will be enriched with flavonoid glycosides, and evaporate it to dryness.

Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the preparative separation of natural products.

a. HSCCC Solvent System:

- A two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water is recommended. A common ratio for separating flavonoid glycosides is 0.7:4:0.8:4 (v/v/v/v).^[6]

b. HSCCC Protocol:

- Prepare the two-phase solvent system and allow it to equilibrate in a separatory funnel.
- Dissolve the dried ethyl acetate extract in a mixture of the upper and lower phases of the solvent system.
- Perform the HSCCC separation using the upper phase as the stationary phase and the lower phase as the mobile phase.
- Monitor the effluent by UV detection and collect fractions corresponding to the peaks.
- Analyze the collected fractions by analytical HPLC to identify those containing **Chrysin 6-C-glucoside**.
- Pool the fractions containing the target compound and evaporate to dryness.

Analytical High-Performance Liquid Chromatography (HPLC) for Purity Assessment

a. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at approximately 268 nm.
- Injection Volume: 20 μ L.

Data Presentation

Quantitative Data

While specific yield data for the isolation of **Chrysin 6-C-glucoside** from *Psidium guajava* is not readily available in the cited literature, the following table presents yields of other flavonoid glycosides isolated from the same plant using a similar HSCCC method, which can serve as a reference.^[6]

Compound	Yield (mg) from 19.8 g of crude extract	Purity (%) by HPLC
Hyperoside	15.3	>95
Isoquercitrin	21.1	>95
Reynoutrin	65.2	>95
Quercetin-3-O- β -D-arabinopyranoside	71.7	>95
Quercetin-3-O- α -L-arabinofuranoside	105.6	>95

Spectroscopic Data for Characterization

The structural elucidation of **Chrysin 6-C-glucoside** is achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete, assigned NMR dataset for **Chrysin 6-C-glucoside** is not available in a

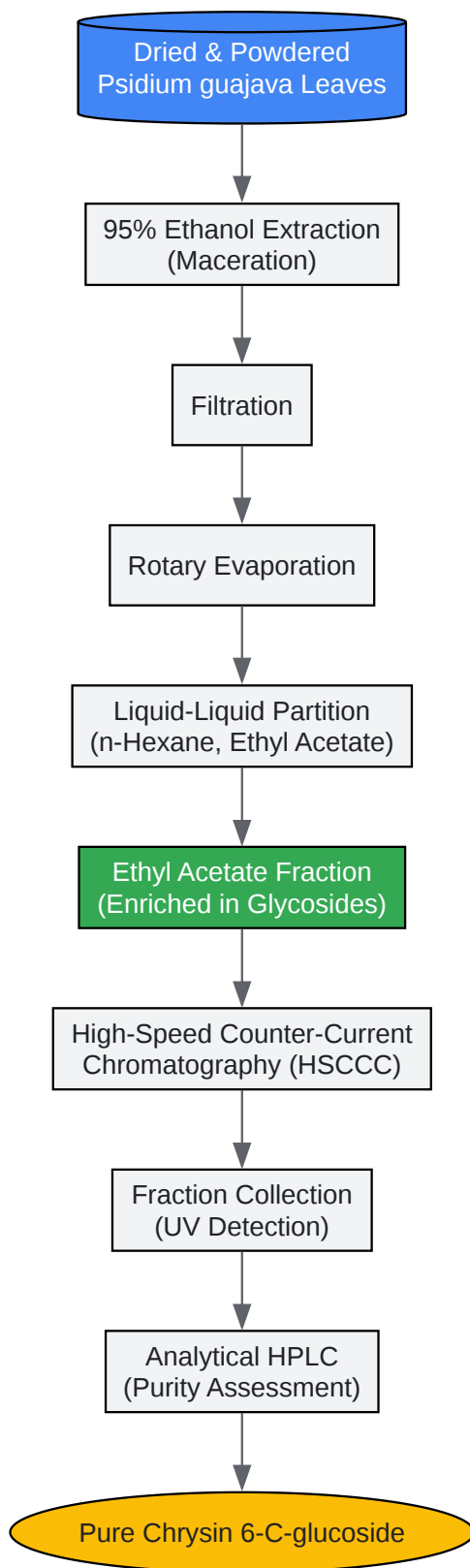
single cited source, the following table provides key physicochemical properties and expected spectroscopic characteristics based on data for chrysin and its C-glucoside derivatives.[7][8]

Property	Value/Expected Value
Molecular Formula	C ₂₁ H ₂₀ O ₉
Molecular Weight	416.38 g/mol
¹ H NMR (DMSO-d ₆ , δ ppm)	Signals corresponding to the chrysin backbone (A, B, and C rings) and the glucose moiety. An anomeric proton signal (H-1") is expected around 4.7 ppm as a doublet. Aromatic protons of the B-ring are expected between 7.5 and 8.0 ppm. The H-8 proton of the A-ring is expected around 6.4 ppm.
¹³ C NMR (DMSO-d ₆ , δ ppm)	Signals for the 15 carbons of the chrysin aglycone and the 6 carbons of the glucose moiety. The anomeric carbon (C-1") is expected around 73 ppm. Carbonyl carbon (C-4) is expected around 182 ppm.
ESI-MS	Expected [M-H] ⁻ ion at m/z 415. Characteristic fragmentation of C-glycosides involves cleavage of the sugar moiety.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of **Chrysin 6-C-glucoside** from *Psidium guajava* leaves.

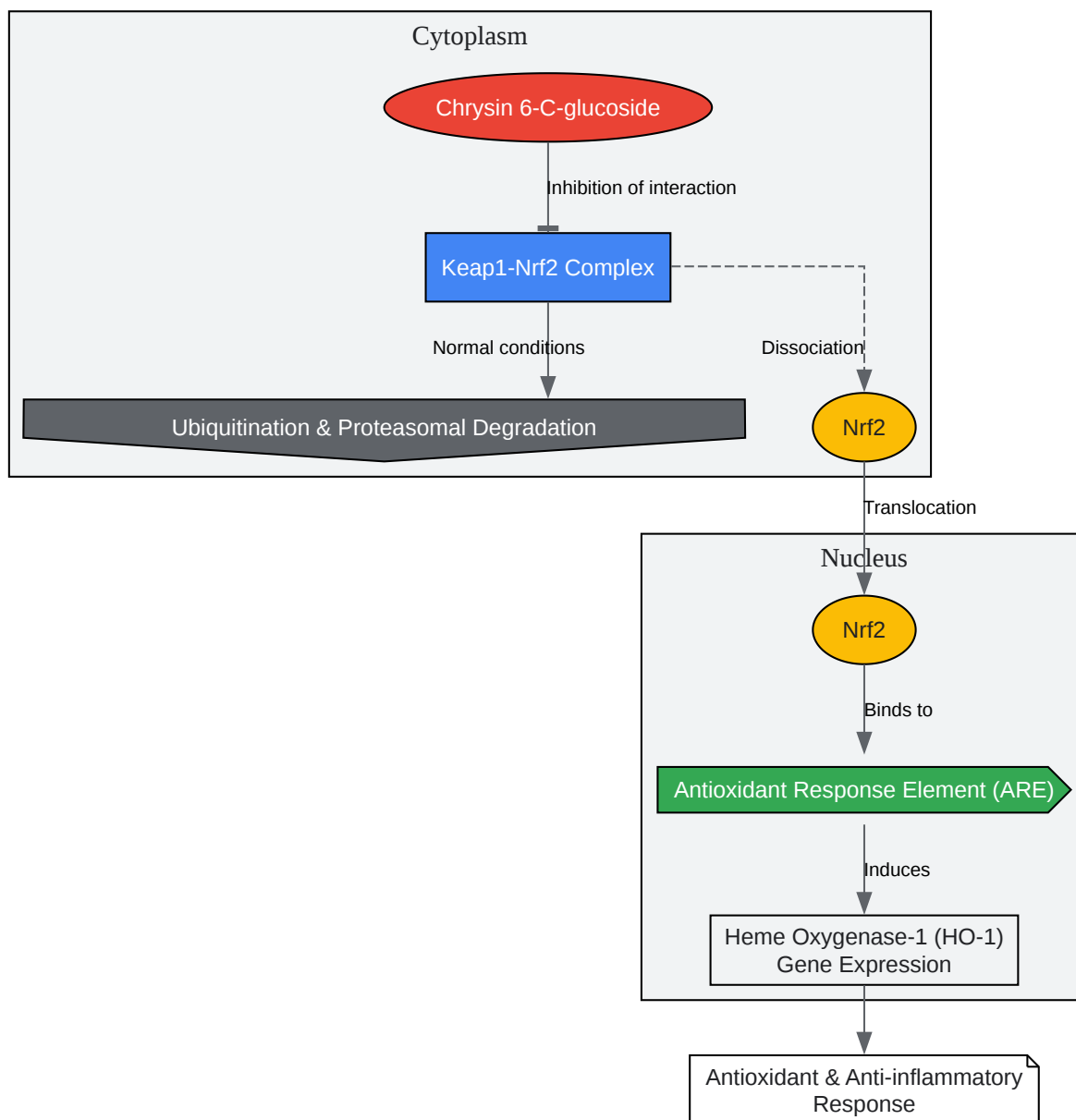


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Workflow for **Chrysin 6-C-glucoside** Isolation.

Signaling Pathway: Modulation of the Keap1/Nrf2/HO-1 Pathway

Chrysin and its derivatives have been shown to modulate various signaling pathways. The following diagram illustrates the proposed mechanism of action for Chrysin C-glucosides on the Keap1/Nrf2/HO-1 antioxidant response pathway, based on studies of Chrysin-8-C-glucoside.



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Modulation of Keap1/Nrf2/HO-1 Pathway.

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Chrysin 6-C-glucoside**, tailored for researchers and professionals in the field of drug development. The detailed experimental protocols and compiled data serve as a valuable resource for the further investigation of this promising natural compound. The elucidation of its mechanism of action, such as the modulation of the Keap1/Nrf2/HO-1 pathway, opens avenues for its potential application in the development of novel therapeutics. Further research is warranted to fully explore the pharmacological potential of **Chrysin 6-C-glucoside**.

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